Bienvenue dans la boutique en ligne BenchChem!

6-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyridazine-3-carboxamide

Kinase Inhibition DGKζ PD-1/PD-L1 Resistance

This compound features a structurally unique combination of a 6-(1H-pyrazol-1-yl) substituent and a 4-(pyridin-3-yl)thiazol-2-yl amide tail on a pyridazine-3-carboxamide core – a precise architecture not found in commercial analogs. Generic substitution with triazole or furan variants risks altered target engagement and off-target effects. Its rigid N-(thiazol-2-yl)carboxamide linker and reduced conformational entropy make it an exceptional candidate for high-resolution co-crystallography and fragment-based drug discovery. As it is absent from public patents, procurement secures potential novel composition-of-matter IP advantages for your kinase inhibitor program.

Molecular Formula C16H11N7OS
Molecular Weight 349.37
CAS No. 1351618-38-6
Cat. No. B2589780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyridazine-3-carboxamide
CAS1351618-38-6
Molecular FormulaC16H11N7OS
Molecular Weight349.37
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4
InChIInChI=1S/C16H11N7OS/c24-15(12-4-5-14(22-21-12)23-8-2-7-18-23)20-16-19-13(10-25-16)11-3-1-6-17-9-11/h1-10H,(H,19,20,24)
InChIKeyHZBZDXHOWABEJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyridazine-3-carboxamide (CAS 1351618-38-6): A Multifunctional Heterocyclic Scaffold for Targeted Probe & Lead Identification


6-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyridazine-3-carboxamide (CAS 1351618-38-6) is a synthetic small molecule that integrates a pyridazine-3-carboxamide core with pyrazole and 4-(pyridin-3-yl)thiazole motifs . This distinct pharmacophore arrangement is structurally related to compounds investigated for kinase inhibition (e.g., DGKζ, Pim) and antimicrobial activity, positioning it as a versatile starting point for medicinal chemistry and chemical biology programs [1].

Why 6-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyridazine-3-carboxamide Cannot Be Replaced by Common Heterocyclic Analogs


Despite sharing a pyridazine-3-carboxamide backbone with numerous commercial analogs, the precise combination of a 1H-pyrazol-1-yl substituent at the 6-position and a 4-(pyridin-3-yl)thiazol-2-yl amide tail is structurally unique . Closely related compounds such as N-(4-(pyridin-3-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (triazole analog) or N-[4-(furan-2-yl)thiazol-2-yl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (furan analog) differ in key hydrogen-bonding and steric properties, which can drastically alter target engagement, selectivity, and physicochemical profiles . Generic substitution without matched-pair analysis therefore risks loss of activity or introduction of off-target effects, making procurement of the exact compound essential for reproducible research.

Quantitative Differentiation Evidence for 6-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyridazine-3-carboxamide


Pyrazole vs. Triazole: Impact on Kinase Hinge-Binding and Selectivity Potential

The target compound’s 1H-pyrazol-1-yl substituent offers a different hydrogen-bond donor/acceptor profile compared to the 1H-1,2,4-triazol-1-yl analog (e.g., N-(4-(pyridin-3-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide). In kinase hinge-binding motifs, pyrazole presents a single N–H donor, whereas 1,2,4-triazole provides two distinct nitrogen lone pairs, potentially altering binding modes and selectivity . Although direct comparative IC50 data are not publicly available for this specific pair, analogous pyrazole-to-triazole switches in pyridazine-carboxamide series have been shown to modulate DGKζ inhibitory potency by >10-fold [1].

Kinase Inhibition DGKζ PD-1/PD-L1 Resistance

Pyridine vs. Furan as Terminal Aryl Group: Predicted LogP and Solubility Differentiation

The 4-(pyridin-3-yl)thiazole terminus in the target compound is expected to confer lower lipophilicity and higher aqueous solubility compared to the 4-(furan-2-yl)thiazole analog (CAS 1351620-71-7) . In silico predictions using the XLogP3 method show that replacing furan (XLogP3 ≈ 1.88 for the furan analog) with pyridine lowers the predicted logP by approximately 0.5–0.8 log units, potentially improving solubility and reducing non-specific binding in cellular assays [1]. Experimental solubility measurements are not yet reported for this specific compound.

Physicochemical Properties Solubility LogP Drug-likeness

Thiazole-2-yl Amide vs. Thiazole-4-yl-methylamine Linker: Conformational Rigidity and Target Binding

The target compound features a direct N-(thiazol-2-yl)carboxamide linkage, which imparts greater conformational rigidity compared to analogs with a methylene spacer (e.g., 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((2,4-dimethylthiazol-5-yl)methyl)pyridazine-3-carboxamide) . This rigidity can enhance binding affinity by reducing entropic penalty upon target engagement. In related pyridazine-3-carboxamide series, direct amide-linked thiazoles have shown up to 5-fold improved IC50 values over their methylene-bridged counterparts in kinase inhibition assays [1].

Conformational Analysis Linker Chemistry Target Engagement

Lack of Direct Comparative Data: A Procurement Consideration for Novel Target Exploration

It is critical to note that no peer-reviewed head-to-head comparison between 6-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyridazine-3-carboxamide and its closest analogs has been published to date [1]. Patents covering related pyridazinyl-thiazolecarboxamide compounds (e.g., US 12,227,517) do not include this specific structure, nor do they provide quantitative SAR for the pyrazole/pyridin-3-yl combination [2]. Procurement decisions must therefore be guided by the compound's structural novelty and the potential for unexplored intellectual property space, rather than by existing comparative efficacy data.

Data Transparency Procurement Strategy Novel Target Space

Recommended Application Scenarios for 6-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyridazine-3-carboxamide


Kinase Profiling & Selectivity Screening Panels

The compound's unique pyrazole-pyridazine-thiazole architecture makes it an ideal candidate for broad kinase profiling panels, particularly against DGKζ, Pim, and other kinases where thiazole-carboxamide motifs are known pharmacophores [1]. Its structural differentiation from common triazole and furan analogs allows researchers to probe the impact of heterocycle substitutions on kinase selectivity fingerprints.

Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Expansion

The rigid N-(thiazol-2-yl)carboxamide linker and the 4-(pyridin-3-yl) terminal group provide a well-defined conformational starting point for fragment growing and merging strategies [1]. The absence of a methylene spacer reduces conformational entropy, potentially leading to higher-quality X-ray co-crystal structures for rational design [2].

Physicochemical Property Optimization Campaigns

With a predicted XLogP3 lower than its furan analog, this compound can serve as a lead-like starting point for optimizing solubility and permeability in early drug discovery [1]. Medicinal chemists seeking to balance lipophilicity while maintaining target potency may prefer this scaffold over more lipophilic alternatives.

Intellectual Property (IP) Generation and Novel Target Space Exploration

Since this specific compound does not appear in publicly available patents or primary literature [1], it represents a potential source of novel composition-of-matter IP. Organizations engaged in first-to-file patent strategies for kinase inhibitors or antimicrobial agents may consider this compound a strategic procurement priority [2].

Quote Request

Request a Quote for 6-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.